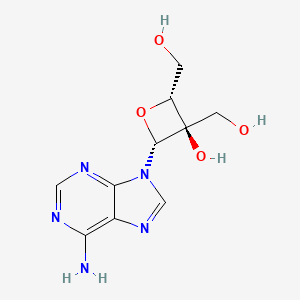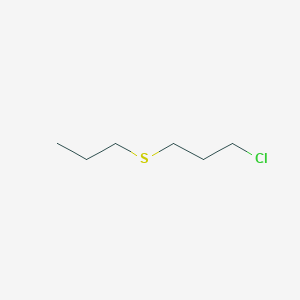
Propane, 1-chloro-3-(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane, 1-chloro-3-(propylthio)- is an organic compound with the molecular formula C6H13ClS. It is a derivative of propane, where a chlorine atom and a propylthio group are attached to the first and third carbon atoms, respectively. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1-chloro-3-(propylthio)- typically involves the reaction of 1-chloropropane with propylthiol in the presence of a base. The reaction can be carried out under mild conditions, often using a solvent such as ethanol or acetone. The general reaction scheme is as follows:
CH3CH2CH2Cl+CH3CH2CH2SH→CH3CH2CH2SCH2CH2CH2Cl
Industrial Production Methods
In an industrial setting, the production of Propane, 1-chloro-3-(propylthio)- may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propane, 1-chloro-3-(propylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the sulfur-containing group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of propane derivatives with modified sulfur groups.
Applications De Recherche Scientifique
Propane, 1-chloro-3-(propylthio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propane, 1-chloro-3-(propylthio)- involves its interaction with various molecular targets. The chlorine atom and the propylthio group can participate in nucleophilic substitution and oxidation-reduction reactions, affecting the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane, 1-chloro-3-iodo-: Similar structure but with an iodine atom instead of a propylthio group.
3-Chloro-1-propanethiol: Contains a thiol group instead of a propylthio group.
Propane, 1-bromo-3-chloro-: Contains a bromine atom instead of a propylthio group.
Uniqueness
Propane, 1-chloro-3-(propylthio)- is unique due to the presence of both a chlorine atom and a propylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
115412-57-2 |
|---|---|
Formule moléculaire |
C6H13ClS |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
1-chloro-3-propylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-2-5-8-6-3-4-7/h2-6H2,1H3 |
Clé InChI |
HLNCNJLUHNYBBC-UHFFFAOYSA-N |
SMILES canonique |
CCCSCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


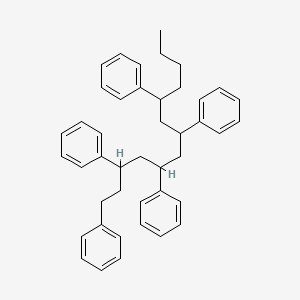
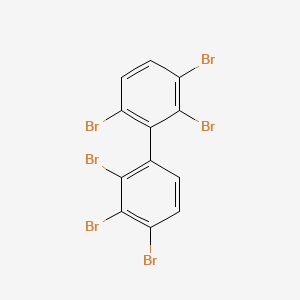
![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
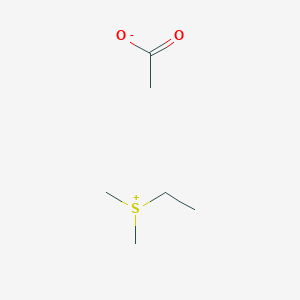
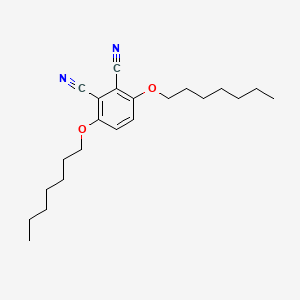
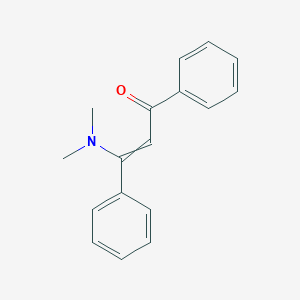
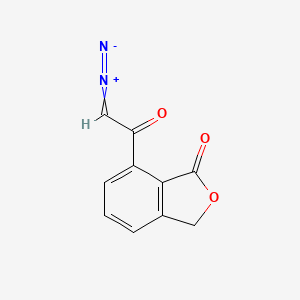
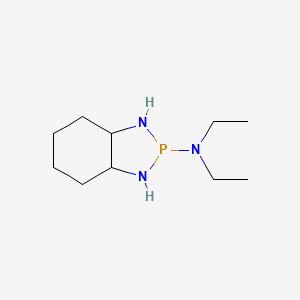
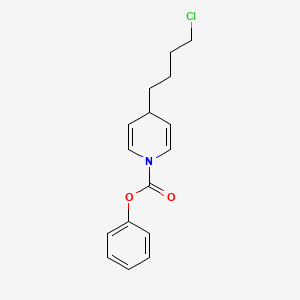
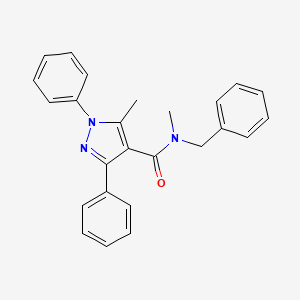

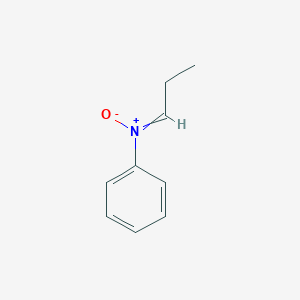
![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
